N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a thiophene ring, which is known for its stability and electronic properties, making it a valuable component in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the carboxamide group. The synthesis may involve the use of reagents such as chlorinating agents, fluorinating agents, and sulfonylating agents under controlled conditions to ensure the desired substitutions on the phenyl rings.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: Halogen atoms on the phenyl rings can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group may produce amines.
Scientific Research Applications
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(ethyl)sulfamoyl]thiophene-2-carboxamide
Uniqueness
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring, along with the ethoxy and sulfamoyl groups, provides a unique profile that can be exploited for various applications.
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O4S2/c1-3-29-16-7-5-15(6-8-16)25(2)31(27,28)19-10-11-30-20(19)21(26)24-13-14-4-9-18(23)17(22)12-14/h4-12H,3,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDVZCSAFPKHTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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